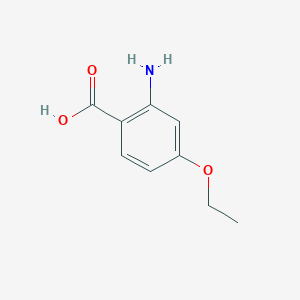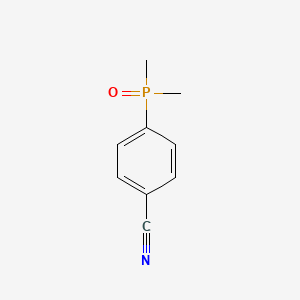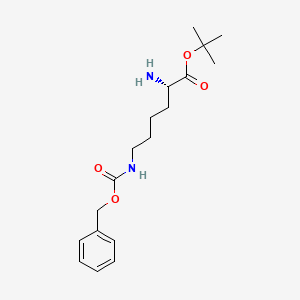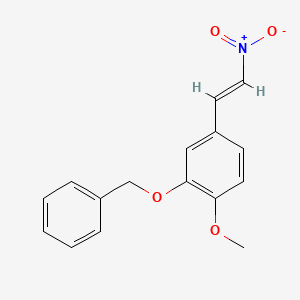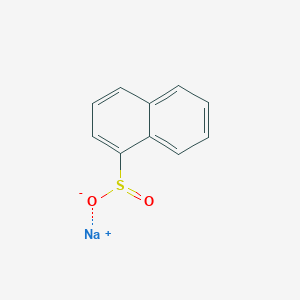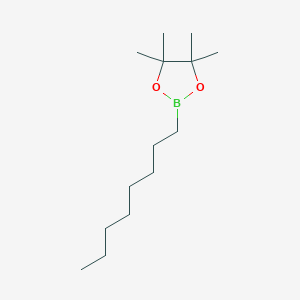
Ethyl 1-methylcyclopentanecarboxylate
Descripción general
Descripción
Ethyl 1-methylcyclopentanecarboxylate is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is a derivative of cyclopentane, featuring an ethyl ester functional group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-methylcyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methylcyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-methylcyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 1-methylcyclopentanecarboxylic acid or 1-methylcyclopentanone.
Reduction: 1-methylcyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-methylcyclopentanecarboxylate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: This compound is used in the study of biochemical pathways and enzyme interactions.
Industry: This compound is employed in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 1-methylcyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. In biochemical studies, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-methylcyclohexanecarboxylate
- Ethyl 1-methylcyclopropanecarboxylate
- Ethyl 2-isocyanato-3-methylbutanoate
Uniqueness
Ethyl 1-methylcyclopentanecarboxylate is unique due to its specific ring structure and ester functional group, which confer distinct reactivity and properties compared to its analogs. Its five-membered ring provides different steric and electronic effects, influencing its behavior in chemical reactions and applications .
Propiedades
IUPAC Name |
ethyl 1-methylcyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-11-8(10)9(2)6-4-5-7-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRENVGTVIBNRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


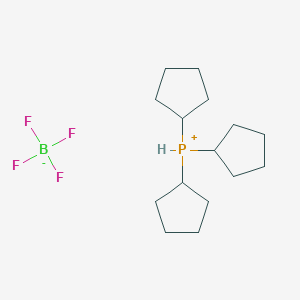
![4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B3178522.png)
